[2,2'-Bifuran]-5,5'-diyldimethanol
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Overview
Description
[2,2’-Bifuran]-5,5’-diyldimethanol: is an organic compound characterized by two furan rings connected at the 2-position, with hydroxymethyl groups attached at the 5-positions of each furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bifuran]-5,5’-diyldimethanol typically involves the reaction of furfural with appropriate reagents to form the bifuran structure, followed by functionalization to introduce the hydroxymethyl groups. One common method involves the use of α,β-unsaturated carbonyl compounds containing a furan ring, which react with trimethylsulfonium iodide under Corey–Chaykovsky reaction conditions . This method provides a straightforward route to the bifuran framework.
Industrial Production Methods
Industrial production of [2,2’-Bifuran]-5,5’-diyldimethanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bifuran]-5,5’-diyldimethanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The furan rings can be reduced to tetrahydrofuran derivatives.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acid chlorides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of bifuran-5,5’-dicarboxylic acid.
Reduction: Formation of tetrahydro-[2,2’-bifuran]-5,5’-diyldimethanol.
Substitution: Formation of bifuran-5,5’-diethers or diesters.
Scientific Research Applications
[2,2’-Bifuran]-5,5’-diyldimethanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as bioplastics and resins.
Mechanism of Action
The mechanism of action of [2,2’-Bifuran]-5,5’-diyldimethanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
[2,2’-Bifuran]-5,5’-diyldimethanol: can be compared with other similar compounds, such as:
2,2’-Bifuran: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
Dimethyl 2,2’-bifuran-5,5’-dicarboxylate: Contains ester groups instead of hydroxymethyl groups, leading to different reactivity and applications.
Tetrahydro-2,2’-bifuran: A reduced form of bifuran, with different physical and chemical properties.
The presence of hydroxymethyl groups in [2,2’-Bifuran]-5,5’-diyldimethanol makes it unique and versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
[5-[5-(hydroxymethyl)furan-2-yl]furan-2-yl]methanol |
InChI |
InChI=1S/C10H10O4/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-4,11-12H,5-6H2 |
InChI Key |
NOYCHKMDIFYISW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=CC=C(O2)CO)CO |
Origin of Product |
United States |
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